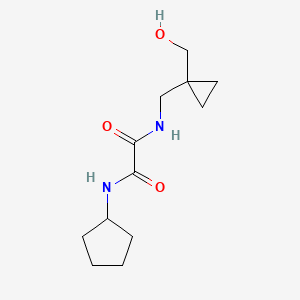
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.308 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects, although the precise pathways are still under investigation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative effects in mammalian cells. For instance, studies on related oxalamides have shown potential in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . This inhibition could lead to increased apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. A summary of cytotoxicity results is presented in Table 1.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Inhibition of topoisomerase II |
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest |
Table 1: Cytotoxicity of this compound in various cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Intermediate : Cyclopentylamine reacts with oxalyl chloride to form an oxalamide intermediate.
- Final Product Formation : The intermediate is then reacted with (1-hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the final product.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Study on Antitumor Activity
A recent study evaluated the antitumor activity of related oxalamides, including this compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .
In Vivo Toxicity Assessment
In vivo studies have been conducted to assess the toxicity profiles of this compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models, supporting its safety for further development .
Propiedades
IUPAC Name |
N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBZCNUZMYHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














